(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid
Description
Introduction to (2S)-2-(3-Chlorobenzenesulfonamido)propanoic Acid Research Context
Historical Development of Amino Acid-Derived Sulfonamides
The evolution of sulfonamide chemistry began with the 1932 discovery of Prontosil, the first synthetic antibacterial agent containing a sulfonamide group. Early sulfonamides, derived from aniline precursors, faced limitations such as poor solubility and toxicity. The shift toward amino acid-based sulfonamides emerged in the late 20th century, driven by the need for biocompatible scaffolds with inherent chiral centers. For example, the incorporation of alanine derivatives into sulfonamide synthesis, as seen in ((3-chlorophenyl)sulfonyl)alanine, marked a paradigm shift toward structurally complex therapeutics.
Amino acids offered three critical advantages over traditional amines:
- Stereochemical control : Natural L-amino acids provided ready-made chiral centers, eliminating the need for costly resolution steps.
- Diverse side chains : Variability in amino acid residues (e.g., alanine, glycine) enabled systematic structure-activity relationship (SAR) studies.
- Metabolic compatibility : The propanoic acid moiety in compounds like this compound improved cellular uptake through carboxylate transporters.
Table 1: Milestones in Amino Acid-Derived Sulfonamide Development
| Year | Development | Impact |
|---|---|---|
| 1932 | Discovery of Prontosil | Established sulfonamides as antibacterial agents |
| 1987 | First amino acid-sulfonamide |
Properties
IUPAC Name |
(2S)-2-[(3-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWSJYWATSRWQH-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-inflammatory Properties
Research indicates that (2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid exhibits anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to other known NSAIDs suggests potential efficacy in reducing inflammation and pain .
1.2 Antimicrobial Activity
Studies have shown that compounds with sulfonamide groups possess antimicrobial properties. This compound may inhibit bacterial growth, positioning it as a potential antimicrobial agent in treating infections caused by resistant strains .
1.3 Drug Development
The compound serves as a scaffold for the synthesis of novel pharmaceutical agents. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity towards specific biological targets, facilitating the development of new therapeutic drugs .
Agricultural Chemistry
2.1 Herbicide Development
The compound's structure allows it to interact with plant growth regulators, making it a candidate for herbicide formulation. Research is ongoing to evaluate its efficacy in controlling weed species while minimizing impact on crop plants .
2.2 Pest Control
As an active ingredient in pesticide formulations, this compound could provide effective pest management solutions, particularly against pests that have developed resistance to conventional pesticides .
Biochemical Tools
3.1 Enzyme Inhibition Studies
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property can be utilized in biochemical assays to study enzyme kinetics and mechanisms of action .
3.2 Molecular Probes
Due to its ability to bind selectively to certain biomolecules, this compound can be used as a molecular probe in research settings to visualize and study cellular processes .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to a decrease in enzyme activity. This inhibition can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogs include sulfonamide-containing pharmaceuticals, propanoic acid derivatives, and halogenated aromatic compounds. Key comparisons are summarized below:
Key Observations:
Sulfonamide vs. Sulfonyl Groups: The target compound’s 3-chlorobenzenesulfonamido group differs from Lifitegrast’s methylsulfonylphenyl moiety.
Chlorine Substitution: The 3-chloro substituent on the benzene ring may increase electrophilicity and steric bulk compared to non-halogenated analogs (e.g., Naproxen Impurity B), influencing pharmacokinetics and metabolic stability .
Backbone Flexibility: Unlike rigid tetrahydroisoquinoline-containing Lifitegrast, the target compound’s simpler propanoic acid backbone may reduce target specificity but improve synthetic accessibility .
Biological Activity
(2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C10H12ClNO3S
- Molecular Weight : 263.73 g/mol
The presence of the chlorobenzenesulfonamide group suggests potential interactions with biological targets, particularly those involved in inflammatory pathways.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can modulate cytokine production in peripheral blood mononuclear cells (PBMCs).
- Cytokine Modulation : The compound has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10. This dual action suggests a potential role in managing chronic inflammatory conditions.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Change |
|---|---|---|---|
| TNF-α | 100 | 40 | -60% |
| IL-6 | 80 | 50 | -37.5% |
| IL-10 | 20 | 40 | +100% |
Antimicrobial Activity
The compound's antimicrobial effects have also been evaluated against various bacterial strains. Preliminary results suggest that it possesses broad-spectrum activity, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory cytokines.
- Antimicrobial Mechanisms : The sulfonamide group is known to interfere with bacterial folate synthesis, which is vital for bacterial growth and replication.
Study on Inflammatory Models
A recent study evaluated the effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The results demonstrated a significant reduction in paw swelling and cytokine levels in treated animals compared to controls.
- Paw Swelling Reduction : Treated mice exhibited a 50% reduction in paw swelling compared to untreated controls after 24 hours post-LPS administration.
Clinical Implications
Given its anti-inflammatory and antimicrobial properties, this compound has potential applications in treating conditions such as rheumatoid arthritis and bacterial infections. Further clinical trials are necessary to establish its efficacy and safety profile in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(3-Chlorobenzenesulfonamido)propanoic acid, and how can stereochemical integrity be maintained during synthesis?
- Answer : Synthesis typically involves coupling 3-chlorobenzenesulfonyl chloride with (S)-2-aminopropanoic acid under basic conditions (e.g., using triethylamine in anhydrous THF). Protection of the amino group (e.g., Boc-protection) is critical to prevent racemization . Post-reaction deprotection (e.g., TFA treatment) ensures stereochemical purity. Multi-step protocols with intermediates verified via TLC and NMR are recommended .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Answer :
- Chiral HPLC : To confirm enantiomeric purity (>98%) using a chiral stationary phase (e.g., Chiralpak AD-H) .
- NMR Spectroscopy : H and C NMR to verify sulfonamido linkage and stereochemistry (e.g., δ 7.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography : For absolute configuration validation, if single crystals are obtainable .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Answer :
- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. Air sampling is advised per OSHA standards .
- Medical Preparedness : No specific antidote exists; immediate decontamination and medical evaluation are required for overexposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different in vitro assays?
- Answer : Contradictions may arise from assay conditions (e.g., pH, solvent effects). Standardize protocols using:
- Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Dose-Response Curves : Test a wide range (1 nM–100 µM) to identify non-linear effects.
- Orthogonal Assays : Confirm results via SPR (surface plasmon resonance) for binding kinetics or enzymatic activity assays .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Site-Directed Mutagenesis : Validate hypothesized binding residues in target proteins .
Q. How can chiral impurities in synthesized batches be detected and minimized?
- Answer :
- Chiral Derivatization : Use Marfey’s reagent to separate diastereomers via reverse-phase HPLC .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Process Optimization : Reduce reaction time/temperature to mitigate racemization during sulfonylation .
Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and elevated temperatures (40°C–60°C). Monitor degradation via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound using UPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
